2-Chloro-6,8-dimethylquinazolin-4(1H)-one
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Overview
Description
2-Chloro-6,8-dimethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique chloro and dimethyl substitutions, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,6-dimethylbenzoic acid with phosgene or its derivatives to form the quinazolinone ring. The chloro substitution can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalysts, would be employed to maximize yield and purity. Continuous flow reactors and other advanced techniques might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dimethylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoquinazolinone derivative.
Scientific Research Applications
2-Chloro-6,8-dimethylquinazolin-4(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Biological Studies: Investigating its effects on different biological pathways and targets.
Industrial Applications: Potential use in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethylquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and dimethyl substitutions might influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4(1H)-one: Lacks the dimethyl substitutions, which might affect its chemical and biological properties.
6,8-Dimethylquinazolin-4(1H)-one: Lacks the chloro substitution, potentially altering its reactivity and activity.
Quinazolin-4(1H)-one: The parent compound without any substitutions, serving as a basic scaffold for various derivatives.
Uniqueness
2-Chloro-6,8-dimethylquinazolin-4(1H)-one is unique due to the presence of both chloro and dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
Properties
IUPAC Name |
2-chloro-6,8-dimethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-6(2)8-7(4-5)9(14)13-10(11)12-8/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNKLGMJECQNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90808158 |
Source
|
Record name | 2-Chloro-6,8-dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90808158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-37-1 |
Source
|
Record name | 2-Chloro-6,8-dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90808158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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